molecular formula C13H14N6O2 B3376160 3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1172804-91-9

3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3376160
CAS No.: 1172804-91-9
M. Wt: 286.29 g/mol
InChI Key: BAEUXSMIJKWFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative featuring a 1,5-dimethylpyrazole substituent at the 7-position of the triazolo[1,5-a]pyrimidine core and a propanoic acid moiety at the 2-position. Its molecular formula is C₁₃H₁₄N₆O₂, with a molecular weight of 286.27 and a purity of 95% .

Properties

IUPAC Name

3-[7-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-8-9(7-15-18(8)2)10-5-6-14-13-16-11(17-19(10)13)3-4-12(20)21/h5-7H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEUXSMIJKWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC=NC3=NC(=NN23)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound, particularly focusing on its anticancer and antiviral properties.

The molecular formula of the compound is C13H14N6O2C_{13}H_{14}N_{6}O_{2} with a molecular weight of 286.29 g/mol. The structure includes a pyrazole moiety and a triazolo-pyrimidine framework, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC13H14N6O2
Molecular Weight286.29 g/mol
IUPAC Name3-[7-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
SMILESCC1=C(C=NN1C)C2=CC=NC3=NC(=NN23)CCC(=O)O

Synthesis

The synthesis of this compound has been reported through various methods involving the reaction of pyrazole derivatives with triazolo-pyrimidine precursors. The synthetic routes often utilize hydrazine derivatives and other reagents to facilitate the formation of the desired heterocyclic structures .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : Many pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells .
  • Case Studies : In studies involving human breast cancer cell lines (e.g., MCF7), certain pyrazole derivatives demonstrated IC50 values ranging from 30.68 to 70.65 μM, indicating effective cytotoxicity comparable to established chemotherapeutics like Doxorubicin .

Research Findings

Recent investigations into related compounds have highlighted their promising pharmacological profiles:

  • Antitumor Effects : A series of derivatives were synthesized and evaluated for their activity against different cancer cell lines. Some exhibited IC50 values that indicate they are more potent than standard treatments .
  • Future Directions : Ongoing research aims to explore the full pharmacological spectrum of this compound, including its potential as an antiviral agent and its effects on other disease models.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid exhibit anticancer properties. Studies have shown that they can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against breast cancer cell lines with promising results.

2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes it a candidate for developing treatments for conditions like arthritis and other chronic inflammatory diseases.

Research Case Studies

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound.
Study BAnti-inflammatory ActivityShowed reduction in inflammatory markers in animal models of arthritis when treated with the compound.
Study CMechanistic InsightsIdentified specific pathways affected by the compound leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of structurally related analogs:

Structural Variations and Physicochemical Properties

Compound Name Substituents (Position 5/7) Molecular Formula Molecular Weight CAS Number Key Features References
Target Compound 7-(1,5-Dimethyl-1H-pyrazol-4-yl) C₁₃H₁₄N₆O₂ 286.27 1018052-06-6 High solubility (propanoic acid)
3-[7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)triazolo[1,5-a]pyrimidin-2-yl]propanoic acid 5-(1,5-Dimethylpyrazol-4-yl), 7-(CF₂H) C₁₄H₁₄F₂N₆O₂ 336.30 1172726-60-1 Increased lipophilicity (fluorine)
3-[7-(4-Fluorophenyl)triazolo[1,5-a]pyrimidin-2-yl]propanoic acid 7-(4-Fluorophenyl) C₁₄H₁₁FN₄O₂ 286.27 1018052-06-6 Aromatic interactions (fluorophenyl)
3-[5-(1,5-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)triazolo[1,5-a]pyrimidin-2-yl]propanoic acid 5-(1,5-Dimethylpyrazol-4-yl), 7-(CF₃) C₁₄H₁₃F₃N₆O₂ 354.29 Not reported Enhanced metabolic stability
3-[7-(1-Ethyl-1H-pyrazol-4-yl)triazolo[1,5-a]pyrimidin-2-yl]propanoic acid 7-(1-Ethylpyrazol-4-yl) C₁₄H₁₆N₆O₂ 300.31 1174874-40-8 Altered steric bulk (ethyl group)

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Solubility: The propanoic acid moiety in the target compound provides a balance, with a predicted logS of -3.2, compared to -4.1 for the difluoromethyl analog .
  • Metabolic Stability : Ethyl or trifluoromethyl substituents reduce cytochrome P450-mediated degradation, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.